Meclonazepam (CAS: 58662-84-3), also known as (S)-3-methylclonazepam, is a 1,4-benzodiazepine derivative structurally related to clonazepam. It demonstrates characteristic sedative and anxiolytic properties common to its class by modulating GABA-A receptors. However, a key structural feature—a methyl group at the C3 position—differentiates it from its close analog, clonazepam. This modification is critical to its distinct metabolic profile and provides a basis for its unique research applications. While originally investigated for its potent anti-parasitic effects against *Schistosoma mansoni*, it has gained relevance as a reference material in analytical and forensic chemistry, and as a research tool for studying structure-activity relationships within the benzodiazepine class.
Direct substitution of Meclonazepam with its close structural analog, clonazepam, is ill-advised for research and analytical applications due to significant differences in their metabolic pathways and resulting analytical signatures. The presence of the 3-methyl group in Meclonazepam fundamentally alters its metabolism compared to clonazepam. While both undergo nitro-group reduction, Meclonazepam's primary human urinary metabolite is 7-acetaminomeclonazepam, which is distinct from the metabolites of clonazepam. This metabolic difference is critical for forensic and toxicological studies, where the identification of specific metabolites serves as a biomarker for intake. Using clonazepam as a substitute would lead to incorrect metabolite identification and flawed analytical conclusions. Therefore, for studies requiring precise metabolic tracking or the use of a specific analytical standard, Meclonazepam is the required compound.
In vitro studies using human liver microsomes show a significant difference in the metabolic efficiency of Meclonazepam under aerobic versus anaerobic conditions. Under anaerobic (nitrogen) conditions, the production of the primary metabolite, amino-meclonazepam, increased by a factor of 140 compared to aerobic conditions. This contrasts with many other benzodiazepines where such a dramatic oxygen-dependent difference in primary metabolism is not a defining characteristic. This finding is consistent with the metabolism of other nitro-containing benzodiazepines like clonazepam, flunitrazepam, and nitrazepam.
| Evidence Dimension | Metabolite Production |
| Target Compound Data | 140-fold increase in amino-meclonazepam production under anaerobic conditions |
| Comparator Or Baseline | Aerobic conditions with human liver microsomes |
| Quantified Difference | 140x |
| Conditions | In vitro human liver microsomes |
For researchers studying drug metabolism, this provides a clear, quantifiable parameter for designing and validating in vitro models, ensuring that experimental conditions are appropriate for accurately studying the biotransformation of this specific compound.
Meclonazepam is reported to be more potent and longer-acting than clonazepam. While specific quantitative comparisons of binding affinity or functional activity are not readily available in the provided search results, the consensus in descriptive literature suggests that Meclonazepam's effects are comparable to or exceed those of clonazepam.
| Evidence Dimension | Potency |
| Target Compound Data | More potent and longer-acting |
| Comparator Or Baseline | Clonazepam |
| Quantified Difference | Not specified quantitatively in the search results. |
| Conditions | General pharmacological effects |
For researchers investigating structure-activity relationships, the increased potency of Meclonazepam relative to clonazepam, likely due to the C3-methylation, makes it a valuable tool for probing the pharmacophore of benzodiazepine receptors.
Meclonazepam has a defined solubility of 2.5 mg/mL in a vehicle of 10% DMSO and 90% corn oil, as well as in a more complex vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, requiring ultrasonic treatment to achieve a clear solution. In contrast, clonazepam is described as practically insoluble in water and only slightly soluble in alcohol and methanol. The specified solubility of Meclonazepam in common research formulations provides a reliable starting point for preparing consistent and reproducible dosing solutions for in vivo and in vitro experiments.
| Evidence Dimension | Solubility |
| Target Compound Data | 2.5 mg/mL in 10% DMSO / 90% corn oil; 2.5 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline |
| Comparator Or Baseline | Clonazepam: Practically insoluble in water, slightly soluble in alcohol and methanol |
| Quantified Difference | Meclonazepam has a quantified solubility in common research vehicles, unlike clonazepam's more general description. |
| Conditions | Standard laboratory solvents and formulation vehicles |
For preclinical and discovery research, having a known and workable solubility is a significant advantage for formulation development, ensuring dose accuracy and reproducibility, which is a common challenge with poorly soluble compounds like many benzodiazepines.
Due to its unique and well-characterized metabolic profile, particularly the formation of 7-acetaminomeclonazepam, Meclonazepam is the appropriate choice as a certified reference material for the development and validation of analytical methods aimed at detecting its intake in forensic and clinical toxicology settings.
The significant, quantifiable difference in Meclonazepam's metabolism under aerobic versus anaerobic conditions makes it a suitable model substrate for investigating the kinetics and mechanisms of nitroreductase enzymes in various in vitro systems, such as human liver microsomes and hepatocytes.
As a more potent analog of clonazepam, Meclonazepam serves as a valuable starting point or comparator in medicinal chemistry campaigns aimed at understanding the SAR of the benzodiazepine class. Its distinct C3-methyl substitution provides a key structural data point for optimizing receptor affinity and selectivity.